molecular formula C18H17N3O4 B2909121 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide CAS No. 946314-23-4

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide

Cat. No.: B2909121
CAS No.: 946314-23-4
M. Wt: 339.351
InChI Key: FZDKSXIDXUQMIP-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is a synthetic organic compound featuring a pyridazinone core substituted with a furan-2-yl group at the 3-position, an ethyl linker, and a 3-methoxybenzamide moiety. This structure combines heterocyclic and aromatic components, which are common in pharmacologically active molecules. The furan ring contributes electron-rich properties, while the pyridazinone core offers hydrogen-bonding capabilities. The 3-methoxybenzamide group introduces steric and electronic effects that may influence solubility and binding interactions.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-14-5-2-4-13(12-14)18(23)19-9-10-21-17(22)8-7-15(20-21)16-6-3-11-25-16/h2-8,11-12H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDKSXIDXUQMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can be achieved through a multi-step reaction process:

  • Formation of Furan Derivative: : Starting with a furan derivative, the compound undergoes a series of functional group transformations to introduce the necessary substituents.

  • Construction of Pyridazine Core: : The intermediate is then subjected to cyclization reactions to form the pyridazine core. This involves condensation reactions with appropriate reagents.

  • Coupling with Benzamide: : The pyridazine derivative is further reacted with a 3-methoxybenzoyl chloride under amide coupling conditions, typically using a coupling agent like EDCI or HATU in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might include continuous flow chemistry techniques to enhance the efficiency and safety of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions:

  • Oxidation: : The furan ring and methoxy group may undergo oxidation, forming corresponding oxides or hydroxylated derivatives.

  • Reduction: : The pyridazinone moiety can be reduced to the corresponding pyridazine under suitable conditions.

  • Substitution: : Electrophilic or nucleophilic substitution can occur at the furan or benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide under acidic or neutral conditions.

  • Reduction: : Utilizes reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Employs halogenating agents for electrophilic substitution or strong nucleophiles like amines and alkoxides for nucleophilic substitution.

Major Products Formed

  • Oxidation Products: : Hydroxylated and oxo derivatives.

  • Reduction Products: : Reduced pyridazinone to pyridazine.

  • Substitution Products: : Various substituted furan and benzamide derivatives.

Scientific Research Applications

Chemistry

The unique structural framework allows for applications in the synthesis of complex organic molecules, serving as a building block in organic synthesis.

Biology

Its structural elements suggest potential biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery research.

Medicine

The compound can be explored for its therapeutic potential in treating various diseases, such as cancer, due to its potential interaction with biological targets.

Industry

It could be used as an intermediate in the manufacture of advanced materials or specialty chemicals, particularly in the pharmaceutical industry.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action would depend on the biological target:

  • Enzyme Inhibition: : The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

  • Receptor Modulation: : It could interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridazinone Derivatives

2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS 1246045-01-1)
  • Structural Differences : The acetamide group is linked to a 4-methoxybenzyl substituent instead of the ethyl-3-methoxybenzamide in the target compound .
  • Molecular Properties :
    • Formula: C₁₈H₁₇N₃O₄
    • Molecular Weight: 339.3
N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 946264-41-1)
  • Structural Differences : Substitution of furan with thiophene and replacement of methoxy with trifluoromethyl .
  • Molecular Properties :
    • Formula: C₁₈H₁₄F₃N₃O₂S
    • Molecular Weight: 393.4
  • The electron-withdrawing trifluoromethyl group may improve metabolic stability compared to the electron-donating methoxy group.

Substituent Variations in Pyridazinone Derivatives

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1257547-97-9)
  • Structural Differences : Incorporation of a thiadiazole ring instead of benzamide .
  • Key Implications : Thiadiazole’s rigid, planar structure may enhance binding to hydrophobic pockets in biological targets, while its nitrogen atoms could participate in hydrogen bonding.
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine
  • Structural Differences : Pyrazole substituent at the 6-position and an amine group at the 3-position .
  • Key Implications : The pyrazole ring introduces additional hydrogen-bonding sites, which could modulate receptor affinity.

Data Table: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituent Differences Molecular Formula Molecular Weight
Target Compound Pyridazinone + furan 3-Methoxybenzamide ethyl group C₁₈H₁₇N₃O₄ 339.3*
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide Pyridazinone + furan 4-Methoxybenzyl acetamide C₁₈H₁₇N₃O₄ 339.3
CAS 946264-41-1 Pyridazinone + thio 3-(Trifluoromethyl)benzamide C₁₈H₁₄F₃N₃O₂S 393.4
CAS 1257547-97-9 Pyridazinone + furan 4-Methyl-1,2,3-thiadiazole carboxamide C₁₃H₁₂N₄O₂S 308.3

*Estimated based on structural similarity to CAS 1246045-01-1.

Research Findings and Implications

  • Electronic Effects : Methoxy groups (electron-donating) vs. trifluoromethyl (electron-withdrawing) influence charge distribution and reactivity .
  • Heterocyclic Impact : Thiophene’s larger atomic radius compared to furan may affect steric interactions in biological systems .
  • Synthetic Flexibility : The ethyl linker in the target compound allows for modular substitution, as demonstrated in analogs with thiadiazole or dihydrodioxine groups .

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a furan ring, a pyridazine moiety, and a methoxybenzamide group. Research has indicated that it may possess significant anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, with a molecular weight of approximately 344.38 g/mol. The structure can be represented as follows:

N 2 3 furan 2 yl 6 oxopyridazin 1 6H yl ethyl 3 methoxybenzamide\text{N 2 3 furan 2 yl 6 oxopyridazin 1 6H yl ethyl 3 methoxybenzamide}

Biological Activity Overview

The biological activities of this compound have been studied extensively, revealing its potential in various therapeutic applications. Below is a summary of its key activities:

Activity Type Description References
Anticancer Inhibits tubulin polymerization; induces apoptosis in cancer cells.
Antimicrobial Exhibits activity against certain bacterial strains and fungi.
Mechanism Binds to tubulin; disrupts cellular processes leading to cell death.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism primarily involves the inhibition of tubulin polymerization, which is essential for mitosis. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting the mitotic spindle formation during cell division.

Case Study: Tubulin Inhibition

A focused library screening has shown that compounds similar to this compound selectively inhibit cancer cells while sparing normal endothelial cells. For instance, studies have highlighted its ability to target activated endothelial cells within tumors effectively.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against various bacterial strains and fungi, likely through mechanisms involving disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

Tubulin Binding: The compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.

Protein Interaction: The methoxy group may interact with specific proteins involved in cellular signaling pathways, affecting their function and stability.

Oxidative Stress Induction: It may induce oxidative stress within cells, leading to apoptosis through the activation of pro-apoptotic factors.

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:

  • In Vivo Efficacy: Evaluating therapeutic potential in animal models.
  • Toxicology Studies: Assessing safety profiles and side effects associated with long-term use.
  • Structure–Activity Relationship (SAR): Investigating modifications to enhance potency and selectivity.

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